T16A(inh)-C01

Beschreibung

Introduction to Ethyl 5-Hydroxy-2-(Phenoxymethyl)-1-Benzofuran-3-Carboxylate

Nomenclature and Structural Classification

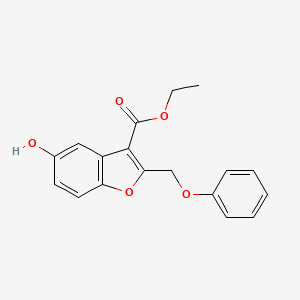

The systematic IUPAC name ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate reflects its complex structure:

- Benzofuran core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, 7, 8, 9).

- Substituents :

- Position 2 : Phenoxymethyl group (–CH₂–O–C₆H₅).

- Position 3 : Ethyl carboxylate ester (–COOCH₂CH₃).

- Position 5 : Hydroxyl group (–OH).

Key Structural and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₆O₅ | |

| Molecular weight | 312.32 g/mol | |

| CAS Registry Number | 171506-87-9 | |

| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 | |

| InChI Key | KSNVFCJUBJUTPF-UHFFFAOYSA-N |

The compound’s structure is characterized by a planar benzofuran core with substituents influencing its electronic and steric properties. The phenoxymethyl group enhances lipophilicity, while the carboxylate ester and hydroxyl group enable hydrogen bonding and metabolic stability.

Historical Context in Benzofuran Chemistry

Benzofuran chemistry originated in the 19th century with William Perkin’s synthesis of coumarin derivatives. Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate emerged more recently, driven by interest in heterocyclic compounds for drug discovery. Key milestones include:

Timeline of Key Developments

The compound’s synthesis often employs Perkin rearrangement or cyclization strategies. For example, microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >90%. These advances reflect broader trends in green chemistry and catalytic innovation.

Significance in Heterocyclic Compound Research

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is pivotal in two domains:

Chloride Channel Modulation

As a TMEM16A/ANO1 inhibitor , it blocks calcium-activated chloride channels without interfering with calcium signaling. This specificity makes it a valuable tool for studying epithelial ion transport in diseases like cystic fibrosis.

Antimicrobial Drug Development

Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. While this compound’s direct antimicrobial effects are understudied, its structural features align with active pharmacophores:

- Phenoxymethyl group : Enhances membrane permeability.

- Hydroxyl group : Facilitates target binding via hydrogen bonds.

Comparative Activity of Benzofuran Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Ethyl 5-hydroxy-2-(phenoxymethyl)-... | TMEM16A | 8.4 μM | |

| Psoralen | DNA intercalation | 10 μM | |

| 8-Methoxypsoralen | Viral replication | 5 μM |

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKWHWVWSKDZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von T16A(inh)-C01 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Thiazolrings: Dies beinhaltet die Reaktion eines Thioamids mit einem Halogenketon unter basischen Bedingungen, um den Thiazolring zu bilden.

Kupplungsreaktionen: Das Thiazolzwischenprodukt wird dann mit einem geeigneten Arylhalogenid unter Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen gekoppelt.

Letzte Modifikationen: Die letzten Schritte beinhalten Modifikationen, um funktionelle Gruppen einzuführen, die die inhibitorische Aktivität der Verbindung verbessern.

Analyse Chemischer Reaktionen

T16A(inh)-C01 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate may inhibit inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Antiviral Properties : Similar compounds have shown effectiveness against various viruses, including bovine viral diarrhea virus and hepatitis C virus. The antiviral potential of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate warrants further investigation in this area.

- Anticancer Activity : The compound has been linked to cytotoxic effects on cancer cell lines. Studies have demonstrated that derivatives of benzofuran can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), suggesting that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate may possess similar properties .

Table 1: Summary of Biological Activities and Their Implications

| Activity Type | Description | Implications |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | Potential treatment for arthritis and other disorders |

| Antiviral | Efficacy against viruses like HCV | Development of antiviral drugs |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy applications |

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties found that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate significantly reduced markers of inflammation in vitro. This suggests potential as a therapeutic agent for conditions such as rheumatoid arthritis.

Case Study 2: Antiviral Activity

In vitro testing against hepatitis C virus revealed that similar benzofuran derivatives exhibited inhibitory effects, highlighting the need for further exploration of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate in antiviral drug development .

Case Study 3: Anticancer Properties

Research on benzofuran derivatives indicated their ability to induce ROS production in cancer cells, leading to apoptosis. Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate's structure suggests it may have comparable effects, warranting further investigation into its mechanisms of action .

Wirkmechanismus

T16A(inh)-C01 exerts its effects by inhibiting the activity of TMEM16A, a calcium-activated chloride channel. The compound binds to the channel and prevents the flow of chloride ions, thereby modulating various physiological processes. The inhibition of TMEM16A affects pathways involved in smooth muscle contraction, epithelial secretion, and sensory signal transduction . The molecular targets of this compound include the chloride channel itself and associated signaling pathways such as the ERK1/2 pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- In contrast, analogs with indol-3-yl groups (e.g., compounds from ) introduce nitrogen-containing heterocycles, which can participate in hydrogen bonding and enhance interactions with biological targets. Electron-Withdrawing Groups: The cyanomethoxy substituent in increases electrophilicity, which may alter metabolic stability compared to the target compound’s hydroxy group.

Biologische Aktivität

Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a hydroxyl group at the 5-position and a phenoxymethyl group at the 2-position of the benzofuran ring. Its molecular formula is and it has a CAS number of 171506-87-9.

Overview of Biological Activities

Research indicates that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate exhibits several notable biological activities, including:

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to caspase activation and cell death .

- Antimicrobial Properties : Similar benzofuran derivatives have been reported to possess significant antimicrobial activity against various pathogens, suggesting a potential for ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate in treating infections .

The precise mechanism of action for ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate remains under investigation. However, it is hypothesized that its biological effects may be mediated through:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by promoting ROS production, which disrupts mitochondrial membrane potential and leads to cytochrome c release .

- Interaction with Biological Targets : While specific targets are not yet fully elucidated, structural similarities with other bioactive compounds suggest that it may interact with various cellular pathways involved in proliferation, migration, and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl group instead of phenoxymethyl | Different biological activity profile |

| Benzofuran-3-carboxylic acid | Lacks ethoxy group | More acidic nature; different solubility |

| Phenoxyacetic acid | Simple phenoxy structure | Primarily used as a herbicide |

This table illustrates how ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate's unique functional groups contribute to its distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of benzofuran derivatives, providing insights into the potential applications of ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate:

- Cytotoxicity Studies : In vitro studies using MTT assays on cancer cell lines revealed that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for K562 cells were significantly lower than those for healthy keratinocytes (HaCaT), indicating a favorable therapeutic index .

- Antimicrobial Activity : Research on related benzofuran compounds has demonstrated promising results against M. tuberculosis and various fungal strains, suggesting that ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate may also possess similar antimicrobial properties .

Q & A

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H⋯O bonds in centrosymmetric dimers) using software like ORTEP .

How do substituents on the benzofuran core influence bioactivity?

Q. Structure-Activity Relationship (SAR)

- Hydroxy vs. Methoxy Groups : The 5-hydroxy group enhances hydrogen-bonding potential with biological targets, while methoxy substituents increase lipophilicity (e.g., ethyl 5-methoxy-2-indolylbenzofuran-3-carboxylate shows improved membrane permeability) .

- Phenoxymethyl Side Chain : Introduces steric bulk, potentially modulating interactions with enzymes (e.g., kinase inhibition) .

What strategies address contradictions in reaction pathways during scale-up?

Q. Advanced Mechanistic Insights

- In Situ Monitoring : Use techniques like HPLC or LC-MS to track intermediates and byproducts .

- Computational Modeling : DFT calculations predict favorable pathways (e.g., cycloaddition regioselectivity) .

- Case Study : In a related synthesis, sulfonyl chloride reactions at low temperatures (0°C) minimized side products compared to room-temperature protocols .

How is the compound’s stability assessed under varying experimental conditions?

Q. Stability Profiling

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for similar benzofurans) .

- pH Sensitivity : Test solubility and degradation in buffers (pH 1–14). Ethyl ester groups may hydrolyze under alkaline conditions .

- Light Exposure : UV-Vis spectroscopy monitors photodegradation; benzofuran derivatives often require dark storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.